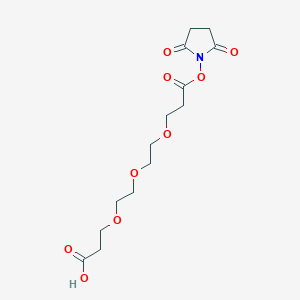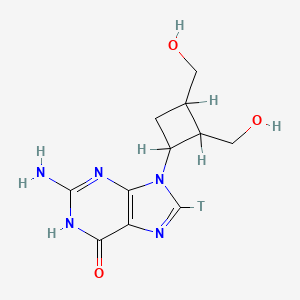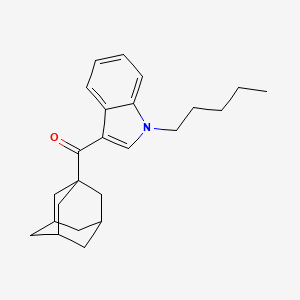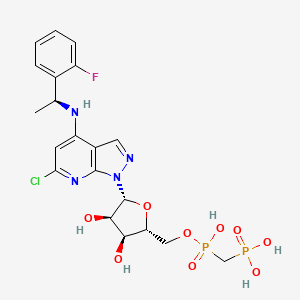
Acid-PEG3-NHS ester
Vue d'ensemble
Description
Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of Acid-PEG3-NHS ester involves the reaction of the carboxylic acid group with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond .Molecular Structure Analysis
The molecular formula of Acid-PEG3-NHS ester is C14H21NO9 . The structure includes a PEG linker, a carboxylic acid, and an NHS ester .Chemical Reactions Analysis
The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies (ADC), protein, peptide, and other molecules .Physical And Chemical Properties Analysis
Acid-PEG3-NHS ester has a molecular weight of 347.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 14 . The exact mass is 347.12163125 g/mol , and the monoisotopic mass is also 347.12163125 g/mol . The topological polar surface area is 129 Ų .Applications De Recherche Scientifique
Pegylation of RNA Spiegelmers
- Application: The reaction between N-hydroxy succinimide (NHS) ester−activated carboxylic acids and amino-modified nucleic acids, as in Acid-PEG3-NHS ester, is commonly used for post-synthetic modification of oligonucleotides. This method enables attachment of small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Bioactive Hydrogels
- Application: Acid-PEG3-NHS ester, such as Acrylate-PEG-N-hydroxysuccinimide, is used to functionalize bioactive factors for incorporation into PEG hydrogel networks or PEGylation strategies for drug delivery. This is crucial for enhancing cell adhesion and spreading on bioactive hydrogels (Browning et al., 2013).
Targeted Cellular Imaging
- Application: Acid-PEG3-NHS ester derivatives are used for preparing targeting fluorescent cellular imaging probes, useful in the fluorescence imaging of living cells. This is due to their good photostability, low toxicity, and efficient internalization into cells (Kim et al., 2016).
Nanohydrogels for Drug Delivery
- Application: Acid-PEG3-NHS ester can be used to develop nanohydrogels for pH-responsive delivery of drugs like methotrexate. These nanohydrogels show great potential in drug loading and controlled release, especially in targeting cancer cells (Farzanfar et al., 2021).
Bioconjugation and Surface Modification
- Application: This compound is employed in bioconjugation and surface modification processes. It is used for covalent bonding of polymer brushes on various substrates, which has applications in the development of advanced materials and in biomedical research (Zhang et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-NHS ester | |
CAS RN |
1835759-79-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)


![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)


